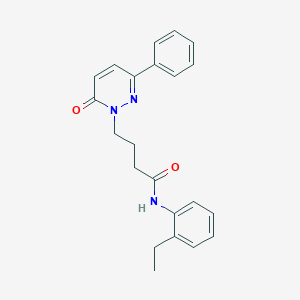
N-(2-ethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide, also known as EPPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. EPPB is a small molecule inhibitor that targets a specific protein kinase, making it a promising candidate for the development of new therapies for various diseases. In
Applications De Recherche Scientifique
Neuroprotective and Neuroregenerative Properties
The compound, a constituent of celery oil, is noted for its diverse pharmacologic mechanisms, including reconstructing microcirculation, protecting mitochondrial function, inhibiting oxidative stress, and neuronal apoptosis. It is increasingly used in clinical applications due to its multi-target pharmacologic mechanisms. It has demonstrated significant therapeutic potential for ischemic stroke, neurodegenerative diseases such as Alzheimer's and Parkinson's, and other neurological conditions like epilepsy and brain edema. The compound's broad pharmacologic effects are attributed to its ability to improve microcirculation, protect mitochondria, and inhibit oxidative stress, nerve cell apoptosis, and inflammatory responses (Chen et al., 2019).
Anticancer Properties
Butein, a natural chalcone polyphenol, shows promise in the prevention and treatment of various chronic disease conditions due to its broad range of biological properties, including antioxidant, anti-inflammatory, anticancer, antidiabetic, hypotensive, and neuroprotective effects. It affects multiple molecular targets, suggesting a reduced chance of non-responsiveness and resistance development, making it a preferred treatment option in managing chronic diseases (Padmavathi et al., 2017).
Neuroprotective and Antioxidant Activities
Ethyl ferulate, a phenylpropanoid, displays anti-inflammatory, antioxidant, and neuroprotective activities. It holds potential uses in the nutraceutical and pharmaceutical industry, with therapeutic applications related to the treatment of mycobacterial infections, cosmetic uses, and neuroprotective activity. The systematic review of literature revealed antioxidant, neuroprotective, anti-inflammatory, antimutagenic, antiapoptotic, antimutagenic, and antiproliferative activities, highlighting its diverse pharmacological potential (Cunha et al., 2019).
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-17-9-6-7-12-19(17)23-21(26)13-8-16-25-22(27)15-14-20(24-25)18-10-4-3-5-11-18/h3-7,9-12,14-15H,2,8,13,16H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYYQROGGPKLQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2410260.png)
![Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2410261.png)
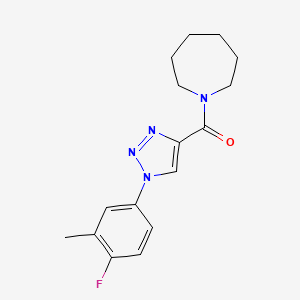
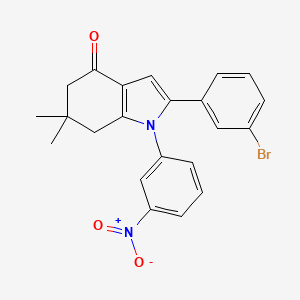
![[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2410266.png)
![N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2410267.png)
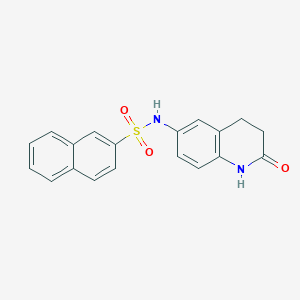
![2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2410272.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2410273.png)
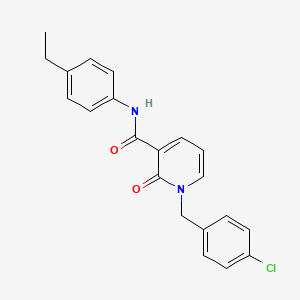
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2410277.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2410278.png)
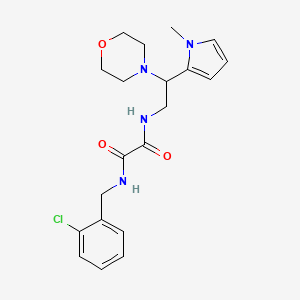
![3,4,5,6-tetrachloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-2-carboxamide](/img/structure/B2410280.png)